

# An In-depth Technical Guide to Methyl 2-bromo-5-propylthiazole-4-carboxylate

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## Compound of Interest

Compound Name: Methyl 2-bromo-5-propylthiazole-4-carboxylate

Cat. No.: B1455033

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CAS Number: 1120214-96-1

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## Introduction

**Methyl 2-bromo-5-propylthiazole-4-carboxylate** is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous biologically active molecules, including approved pharmaceuticals. The presence of a bromine atom at the 2-position and a propyl group at the 5-position, along with a methyl carboxylate at the 4-position, provides a versatile scaffold for further chemical modifications, making it a valuable building block in drug discovery and the development of novel organic materials. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis strategy, potential applications, and key analytical characterization methods.

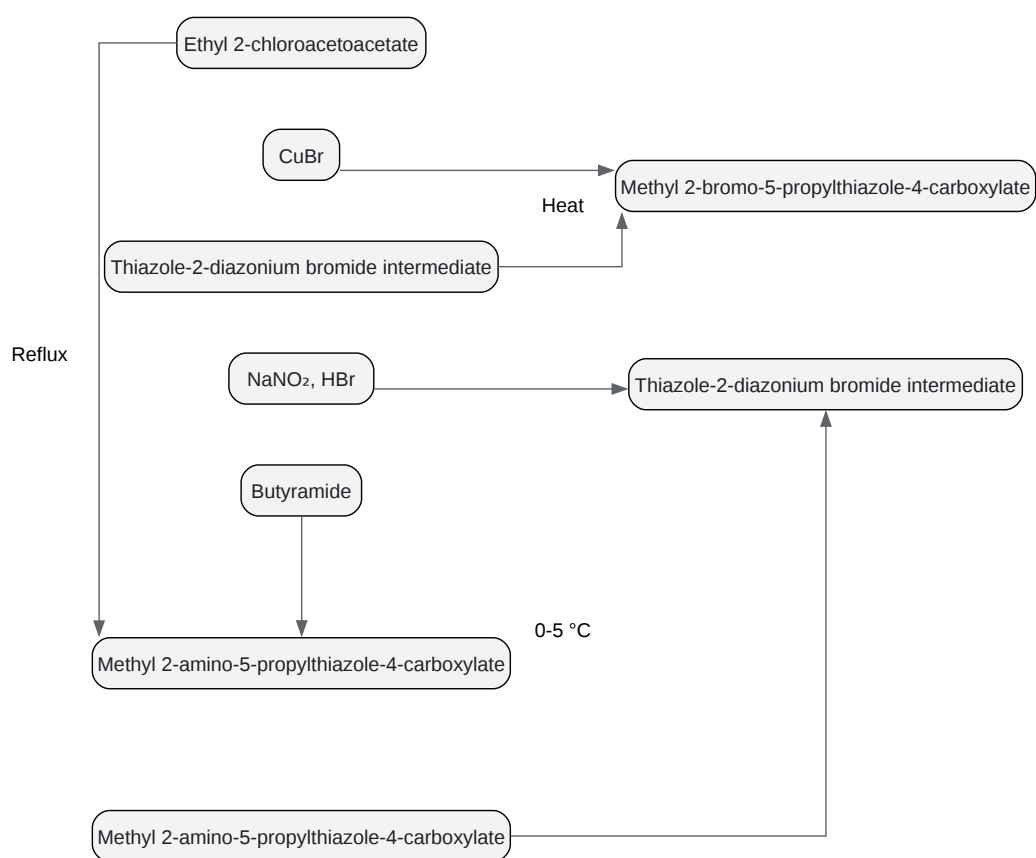
## Chemical Properties and Data

A summary of the key chemical properties for **Methyl 2-bromo-5-propylthiazole-4-carboxylate** is presented in the table below.

Property	Value	Source
CAS Number	1120214-96-1	[1]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrNO <sub>2</sub> S	Calculated
Molecular Weight	264.14 g/mol	Calculated
IUPAC Name	methyl 2-bromo-5-propyl-1,3-thiazole-4-carboxylate	[2]

## Proposed Synthesis Pathway

While a specific, documented synthesis for **Methyl 2-bromo-5-propylthiazole-4-carboxylate** is not readily available in the published literature, a robust and logical synthetic route can be devised based on well-established methodologies for the synthesis of substituted thiazoles. The proposed pathway involves a multi-step process commencing with the Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to introduce the bromine atom.



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Caption: Proposed multi-step synthesis of **Methyl 2-bromo-5-propylthiazole-4-carboxylate**.

## Experimental Protocol: A General Approach

### Step 1: Synthesis of Methyl 2-amino-5-propylthiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.<sup>[3]</sup> This reaction involves the condensation of an  $\alpha$ -haloketone with a thioamide.

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-formylpentanoate (1 equivalent) in a suitable solvent such as ethanol.
- **Thioamide Addition:** Add thiourea (1 equivalent) to the solution.
- **Cyclization:** Add a catalytic amount of a base, such as pyridine, to the mixture. Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. The product, ethyl 2-amino-5-propylthiazole-4-carboxylate, may precipitate out of the solution. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

### Step 2: Synthesis of **Methyl 2-bromo-5-propylthiazole-4-carboxylate** via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic or heteroaromatic ring into a halide.<sup>[4][5]</sup>

- **Diazotization:**
  - Suspend Methyl 2-amino-5-propylthiazole-4-carboxylate (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%).
  - Cool the suspension to 0-5 °C in an ice-salt bath.
  - Slowly add a solution of sodium nitrite (NaNO<sub>2</sub>) in water (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this

temperature to ensure complete formation of the diazonium salt.

- Bromination:
  - In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.
  - Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
  - After the addition is complete, warm the reaction mixture to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
- Work-up and Purification:
  - Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
  - Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - The crude product can be purified by column chromatography on silica gel to yield pure **Methyl 2-bromo-5-propylthiazole-4-carboxylate**.

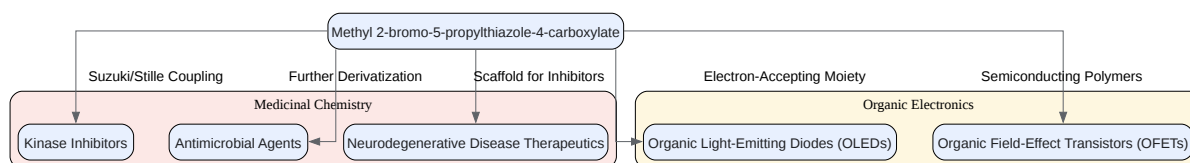
## Potential Applications in Research and Development

The structural features of **Methyl 2-bromo-5-propylthiazole-4-carboxylate** make it a promising candidate for various applications, primarily in drug discovery and materials science.

## Medicinal Chemistry

The 2-bromothiazole moiety is a versatile handle for introducing the thiazole scaffold into larger molecules through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.<sup>[6][7]</sup> Thiazole derivatives are known to exhibit a wide range of biological activities.

- **Kinase Inhibitors:** The thiazole ring is a common core structure in many kinase inhibitors used in cancer therapy.[8][9] The 2-bromo position allows for the strategic attachment of various aryl or heteroaryl groups, which can interact with the ATP-binding site of kinases.
- **Antimicrobial Agents:** Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[10][11] The propyl group at the 5-position may enhance lipophilicity, potentially improving cell membrane permeability and antimicrobial activity.
- **Neurodegenerative Disease Research:** Substituted thiazoles have been investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's. For example, they have been used as scaffolds for inhibitors of enzymes such as Glycogen Synthase Kinase 3 (GSK-3).[12]



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Caption: Potential applications of **Methyl 2-bromo-5-propylthiazole-4-carboxylate**.

## Organic Electronics

Thiazole-containing compounds are known to possess interesting electronic properties and have been incorporated into organic semiconductors.[13][14]

- **Organic Light-Emitting Diodes (OLEDs):** The electron-withdrawing nature of the thiazole ring can be utilized in the design of electron-transporting or emissive materials for OLEDs.

- Organic Field-Effect Transistors (OFETs): Polymers incorporating thiazole units have been investigated for their charge transport properties in OFETs. The 2-bromo position allows for the polymerization of this monomer through cross-coupling reactions to create conjugated polymers.

## Analytical Characterization: Expected Spectroscopic Data

While experimental data for this specific compound is not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:
  - A singlet for the methyl ester protons ( $-\text{OCH}_3$ ) is expected around 3.8-4.0 ppm.
  - The propyl group will show a triplet for the terminal methyl group ( $-\text{CH}_3$ ) around 0.9-1.0 ppm, a sextet for the methylene group adjacent to the methyl group ( $-\text{CH}_2-$ ) around 1.6-1.8 ppm, and a triplet for the methylene group attached to the thiazole ring ( $-\text{CH}_2-$ ) around 2.8-3.0 ppm.
- $^{13}\text{C}$  NMR:
  - The carbonyl carbon of the ester is expected around 160-165 ppm.
  - The carbon atoms of the thiazole ring will appear in the aromatic region, with the C2 carbon bearing the bromine atom being the most downfield.
  - The carbons of the propyl group and the methyl ester will appear in the aliphatic region.

### Infrared (IR) Spectroscopy

- A strong absorption band corresponding to the  $\text{C}=\text{O}$  stretching of the ester group is expected around  $1710\text{-}1730\text{ cm}^{-1}$ .
- C-H stretching vibrations of the alkyl groups will be observed in the  $2850\text{-}3000\text{ cm}^{-1}$  region.

- Vibrations associated with the C=N and C=C bonds of the thiazole ring will appear in the 1500-1650  $\text{cm}^{-1}$  region.
- A C-Br stretching vibration may be observed in the fingerprint region, typically below 700  $\text{cm}^{-1}$ .

#### Mass Spectrometry (MS)

- The mass spectrum will show a molecular ion peak ( $M^+$ ) and a characteristic  $M+2$  peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

## Safety and Handling

As with any brominated organic compound, **Methyl 2-bromo-5-propylthiazole-4-carboxylate** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[\[15\]](#)[\[16\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

## Conclusion

**Methyl 2-bromo-5-propylthiazole-4-carboxylate** is a valuable, albeit not extensively studied, heterocyclic building block. Its synthesis can be reliably achieved through established methods like the Hantzsch synthesis and Sandmeyer reaction. The presence of a reactive bromine atom and other functional groups provides a platform for diverse chemical transformations, making it a promising intermediate for the development of novel pharmaceuticals, particularly kinase inhibitors and antimicrobial agents, as well as for applications in the field of organic electronics. Further research into the specific properties and reactions of this compound is warranted to fully explore its potential.

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